2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Description
This compound belongs to a class of triazinoindole derivatives characterized by a fused tricyclic core ([1,2,4]triazino[5,6-b]indole) modified with a benzyl group at position 5 and a sulfanyl acetamide moiety at position 2. The acetamide side chain is further substituted with a furan-2-ylmethyl group, distinguishing it from other analogs. Its synthesis typically involves condensation of a tricyclic thione intermediate (derived from isatin and thiosemicarbazide) with chloroacetamides under basic conditions .
Properties
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c29-20(24-13-17-9-6-12-30-17)15-31-23-25-22-21(26-27-23)18-10-4-5-11-19(18)28(22)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVVBKZXYJBZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or copper(I) bromide (CuBr) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
The primary mechanism of action for this compound is iron chelation , which significantly influences its biological effects. By binding to ferrous ions, it reduces the availability of iron necessary for cancer cell proliferation. This leads to:
- Cell Cycle Arrest : Inhibition of cell division in cancer cells.
- Apoptosis : Induction of programmed cell death in various cancer cell lines.
Given its unique structure and biological properties, this compound has several potential therapeutic applications:
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells through iron chelation, it may serve as a lead compound for developing new anticancer therapies.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazinoindoles exhibit antimicrobial properties, indicating potential use in treating infections.
- Neurological Disorders : The interaction with specific molecular targets may also suggest applications in neuroprotection or treatment of neurodegenerative diseases.
Case Studies
Recent studies have highlighted various aspects of the compound's applications:
- Case Study 1 : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against multiple cancer cell lines, suggesting a strong potential for further development in oncology.
- Case Study 2 : Research focused on the antimicrobial properties indicated that modifications to the triazinoindole structure enhanced activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, which may explain its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the triazinoindole core and the acetamide side chain. Below is a comparative analysis:
Key Observations :
- Benzyl at position 5 is conserved across triazinoindole analogs, contributing to lipophilicity and membrane permeability. Branched alkyl chains (e.g., in ) further increase hydrophobicity, favoring blood-brain barrier penetration .
- The triazinoindole core (vs. 1,2,4-triazole in ) offers a larger π-conjugated system, which may improve binding affinity to biological targets like enzymes or receptors .
Antimicrobial and CNS Activities
Triazinoindole derivatives with N-aryl acetamide substituents (e.g., N-phenyl) exhibit:
- Antimicrobial activity : MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antidepressant/anticonvulsant effects : Reduced immobility time by 40–60% in forced swim tests (rodent models) .
The target compound’s furan substituent may modulate these activities. Furan rings are known to enhance anti-inflammatory and antimicrobial properties via hydrogen bonding and π-π interactions .
Anti-Exudative Activity
Triazole-based analogs (e.g., ) show dose-dependent anti-exudative effects (10 mg/kg), comparable to diclofenac sodium (8 mg/kg) in rodent models. Activity correlates with electron-withdrawing groups (e.g., nitro, acetyl) on the phenyl ring . The target compound’s triazinoindole core and benzyl group may shift its primary activity away from anti-exudative pathways, emphasizing CNS or antimicrobial roles instead .
Structure-Activity Relationship (SAR) Trends
Electron-Rich Substituents : Furan and pyridine groups improve solubility and target binding via polar interactions .
Lipophilicity : Branched alkyl chains () enhance CNS penetration but may reduce aqueous solubility .
Core Rigidity: The triazinoindole system’s planar structure likely increases affinity for enzymes (e.g., cyclooxygenase, monoamine oxidases) compared to flexible triazole analogs .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic intermediates. A generalized protocol includes:
Thiol intermediate preparation : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water under basic conditions (e.g., KOH) .
Coupling reaction : Heating the mixture under reflux (1–4 hours) to form the sulfanyl-acetamide bond .
Purification : Isolation via precipitation in ice water, followed by recrystallization from ethanol .
Key reagents include chloroacetamide derivatives, ethanol as solvent, and KOH as a base. Yield optimization requires precise stoichiometry and controlled pH .
Basic: How is the structural identity confirmed post-synthesis?
Answer:
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : Assigning peaks for furan protons (δ 6.3–7.4 ppm), triazinoindole aromatic signals, and acetamide methylene groups (δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 415.5 for related analogs) and fragmentation patterns verify molecular weight .
- Chromatography : TLC (e.g., chloroform:methanol 7:3) and HPLC monitor purity (>95%) .
Advanced: What strategies optimize synthesis yield and purity?
Answer:
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
- Temperature control : Reflux at 80–100°C maximizes reaction efficiency while minimizing side products .
- Catalyst use : Triethylamine (TEA) or pyridine improves chloroacetamide coupling efficiency .
- Continuous flow chemistry : For scalable production, reduces reaction time by 30–50% compared to batch methods .
Advanced: How do structural modifications influence anti-exudative activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, fluorine) at the phenyl residue increases anti-exudative activity by 20–40% compared to unsubstituted analogs .
- Heterocyclic variations : Replacing the benzyl group with alkyl chains (e.g., ethyl) reduces activity, highlighting the importance of aromatic π-stacking interactions .
Table 1 : Anti-exudative activity of derivatives (10 mg/kg dose vs. diclofenac sodium 8 mg/kg) :
| Derivative | Edema Inhibition (%) |
|---|---|
| 3.1 | 58.2 ± 3.1 |
| 3.7 | 72.4 ± 2.8 |
| 3.12 | 65.9 ± 4.2 |
| Diclofenac | 68.5 ± 3.6 |
Advanced: How to resolve contradictions in biological activity data?
Answer:
Discrepancies arise from variations in:
- Dosage regimens : Comparative dose-response studies (e.g., 5–20 mg/kg) identify optimal therapeutic windows .
- Model systems : Rat formalin-induced edema models may differ in inflammation kinetics vs. carrageenan models .
- Statistical analysis : Multivariate ANOVA evaluates significance of substituent effects across derivatives .
Basic: What in vivo models assess anti-exudative activity?
Answer:
- Formalin-induced edema in rats : Subcutaneous formalin injection (2.5%) induces inflammation; compound efficacy is measured by paw volume reduction over 24 hours .
- Reference standards : Activity is benchmarked against diclofenac sodium (8 mg/kg), showing comparable inhibition (~68%) .
Advanced: What analytical methods ensure stability during formulation?
Answer:
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring detect hydrolysis of the sulfanyl-acetamide bond .
- Particle size analysis : Dynamic light scattering (DLS) ensures nanoformulations maintain <200 nm size for enhanced bioavailability .
Advanced: What computational tools predict binding targets?
Answer:
- Molecular docking : AutoDock Vina simulates interactions with cyclooxygenase-2 (COX-2), identifying key hydrogen bonds with Ser530 and Tyr385 .
- QSAR modeling : 3D descriptors (e.g., polar surface area, logP) correlate with anti-inflammatory IC50 values (R² > 0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
